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Compound of Interest

Compound Name: 6-Bromoisoquinoline-1-carbonitrile

Cat. No.: B1380134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 6-Bromoisoquinoline-
1-carbonitrile and its structural analogs, Isoquinoline-1-carbonitrile and 6-Chloro-isoquinoline-

1-carbonitrile. The information presented herein is intended to aid in the structural elucidation

and characterization of these compounds through nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for 6-
Bromoisoquinoline-1-carbonitrile and its analogs. Please note that the NMR data is

predicted, as experimental spectra are not readily available in the public domain.

¹H NMR Spectroscopy Data (Predicted, 500 MHz, CDCl₃)
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Compound H-3 H-4 H-5 H-7 H-8

6-

Bromoisoquin

oline-1-

carbonitrile

8.3 ppm (d) 7.8 ppm (d) 8.1 ppm (d) 7.9 ppm (dd) 8.0 ppm (s)

Isoquinoline-

1-carbonitrile
8.2 ppm (d) 7.7 ppm (d) 8.0 ppm (d) 7.6 ppm (t) 7.9 ppm (d)

6-Chloro-

isoquinoline-

1-carbonitrile

8.3 ppm (d) 7.8 ppm (d) 8.0 ppm (d) 7.8 ppm (dd) 7.9 ppm (s)

d = doublet, t = triplet, dd = doublet of doublets, s = singlet

¹³C NMR Spectroscopy Data (Predicted, 125 MHz, CDCl₃)
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Com
poun
d

C-1 C-3 C-4 C-4a C-5 C-6 C-7 C-8 C-8a CN

6-

Brom

oisoq

uinoli

ne-1-

carbo

nitrile

142.1 125.5 137.2 129.0 130.8 123.5 133.2 130.1 138.5 117.5

Isoqui

noline

-1-

carbo

nitrile

141.8 124.9 136.8 128.5 128.1 129.3 128.9 127.6 138.0 117.8

6-

Chlor

o-

isoqui

noline

-1-

carbo

nitrile

142.0 125.3 137.0 128.8 129.5 134.1 131.5 129.8 138.3 117.6

Infrared (IR) Spectroscopy Data
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Compound
C≡N Stretch
(cm⁻¹)

C=N Stretch
(cm⁻¹)

C=C Stretch
(cm⁻¹)

C-H
Aromatic
Stretch
(cm⁻¹)

C-X Stretch
(cm⁻¹)

6-

Bromoisoquin

oline-1-

carbonitrile

~2225 ~1620 ~1580, 1490 ~3050 ~680 (C-Br)

Isoquinoline-

1-carbonitrile
~2230 ~1625 ~1585, 1495 ~3060 -

6-Chloro-

isoquinoline-

1-carbonitrile

~2228 ~1622 ~1582, 1492 ~3055 ~750 (C-Cl)

Mass Spectrometry Data
Compound Molecular Formula Molecular Weight

Key Fragmentation
Peaks (m/z)

6-Bromoisoquinoline-

1-carbonitrile
C₁₀H₅BrN₂

231.96 (Br⁷⁹), 233.96

(Br⁸¹)

M⁺, [M-Br]⁺, [M-

HCN]⁺, [M-Br-HCN]⁺

Isoquinoline-1-

carbonitrile
C₁₀H₆N₂ 154.05

154 (M⁺), 127 ([M-

HCN]⁺)[1]

6-Chloro-isoquinoline-

1-carbonitrile
C₁₀H₅ClN₂

188.02 (Cl³⁵), 190.02

(Cl³⁷)

M⁺, [M-Cl]⁺, [M-

HCN]⁺, [M-Cl-HCN]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity.

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR,

proton decoupling is typically applied to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr
Pellet Method)

Sample Preparation:

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form

a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.
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Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

Introduce a small amount of the solid sample into the mass spectrometer via a direct

insertion probe.

Alternatively, if coupled with gas chromatography (GC-MS), dissolve the sample in a

volatile solvent and inject it into the GC.

Ionization and Analysis:

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV) in the ion source.

This causes the molecules to ionize and fragment.

The resulting positive ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Data
Interpretation
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to

confirm the structure of a molecule like 6-Bromoisoquinoline-1-carbonitrile.
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Data Acquisition

Data Analysis

Structure Elucidation

NMR Spectroscopy
(¹H, ¹³C)
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Integration
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Functional Group
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Mass Spectrometry

Determine Molecular Weight
and Fragmentation Pattern
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Assemble Fragments into
a Proposed Structure

Confirm Structure with
All Spectroscopic Data

Sample:
6-Bromoisoquinoline-1-carbonitrile

Click to download full resolution via product page

Spectroscopic data interpretation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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